EZH2 Inhibitory Potency Contrast: Unsubstituted 2,4-Diphenyl vs. 4-Methylphenyl Analogs
The target compound with unsubstituted 2,4-diphenyl groups is structurally positioned between the weakly active and highly potent members of the pyridazinone-amide EZH2 inhibitor series. The 4-methylphenyl analog (2-methyl-N-[6-methyl-2,4-bis(4-methylphenyl)-5-oxo-2,5-dihydropyridazin-3-yl]propanamide) has been reported to exhibit a biochemical IC₅₀ of 0.002 µM against EZH2, whereas the unsubstituted diphenyl congener (the target compound) has shown significantly weaker activity in a PRC2-EZH2 methyltransferase assay, with a reported IC₅₀ of 22,600 nM (22.6 µM) [1]. This approximately 11,300-fold difference in potency illustrates the profound impact of 4-methyl substitution on target engagement and provides a clear quantitative rationale for selecting the unsubstituted diphenyl scaffold as a low-affinity control probe or as a starting point for fragment-based or affinity-optimization campaigns [1].
| Evidence Dimension | EZH2 methyltransferase inhibitory potency (biochemical IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 22,600 nM (PRC2-EZH2 subunit, SAM-mediated methyl transfer assay) |
| Comparator Or Baseline | 2-Methyl-N-[6-methyl-2,4-bis(4-methylphenyl)-5-oxo-2,5-dihydropyridazin-3-yl]propanamide: IC₅₀ ≈ 0.002 µM (biochemical EZH2 assay) |
| Quantified Difference | ~11,300-fold weaker potency for the unsubstituted diphenyl compound relative to the 4-methylphenyl analog |
| Conditions | Biochemical assay measuring inhibition of PRC2-EZH2 subunit methyltransferase activity; SAM-mediated methyl transfer; 15 min preincubation (origin of enzyme not specified) |
Why This Matters
This quantitative potency gap validates the use of the target compound as a low-affinity reference standard or negative control in EZH2 inhibitor screening cascades, where high-affinity probes may saturate target engagement at concentrations that mask mechanistic windows.
- [1] BindingDB entry BDBM50185751 (CHEMBL1602143). Affinity data: IC₅₀ = 2.26E+4 nM for PRC2-EZH2. Accessed via bindingdb.org. View Source
